molecular formula C18H22N2O3S B4286767 N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide

N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4286767
M. Wt: 346.4 g/mol
InChI Key: WVKHFLZGZFNTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as MPSP, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPSP has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

MPSP exerts its effects by inhibiting the activity of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, a negative regulator of insulin signaling. This compound dephosphorylates and inactivates the insulin receptor and downstream signaling molecules, leading to insulin resistance and impaired glucose homeostasis. By inhibiting this compound, MPSP enhances insulin signaling and improves glucose uptake and utilization in insulin-sensitive tissues such as muscle and liver.
Biochemical and Physiological Effects
In addition to its effects on insulin signaling and glucose homeostasis, MPSP has been shown to have other biochemical and physiological effects. MPSP has been shown to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MPSP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide, making it a useful tool for studying the role of this compound in insulin signaling and glucose homeostasis. MPSP is also relatively stable and can be easily synthesized in large quantities.
One limitation of MPSP is that it is not suitable for use in clinical trials due to its poor pharmacokinetic properties. MPSP has a short half-life and is rapidly metabolized in vivo, limiting its effectiveness as a therapeutic agent.

Future Directions

Despite its limitations, MPSP has significant potential for further research and development. Future studies could focus on improving the pharmacokinetic properties of MPSP or developing analogs with improved potency and selectivity. MPSP could also be used as a tool for studying the role of N-methyl-N-(4-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide in other physiological processes, such as cancer and immune function. Overall, MPSP represents a promising avenue for the development of novel therapeutics for metabolic disorders and other diseases.

Scientific Research Applications

MPSP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, MPSP has been shown to improve insulin sensitivity and glucose homeostasis in animal models of obesity and insulin resistance. MPSP has also been shown to improve lipid metabolism and reduce inflammation in these models.

properties

IUPAC Name

N-methyl-N-[4-[(4-propylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-5-15-6-12-18(13-7-15)24(22,23)19-16-8-10-17(11-9-16)20(3)14(2)21/h6-13,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKHFLZGZFNTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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